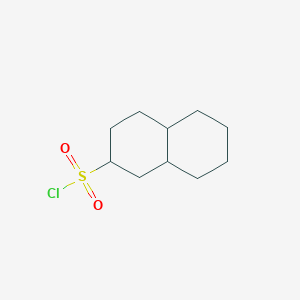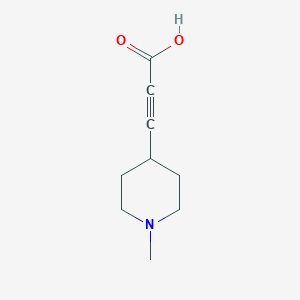
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the piperidine ring.
Uniqueness
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid is unique due to its combination of a piperidine ring and a propynoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h8H,4-7H2,1H3,(H,11,12) |
InChI Key |
HZHZVNYOTVNAMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)
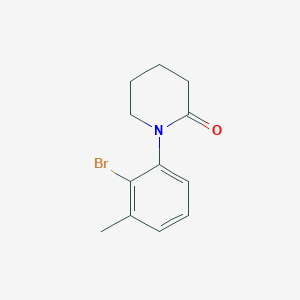
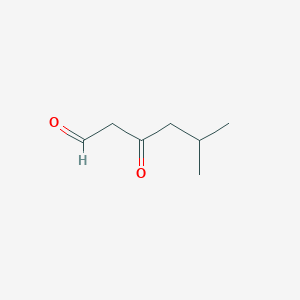
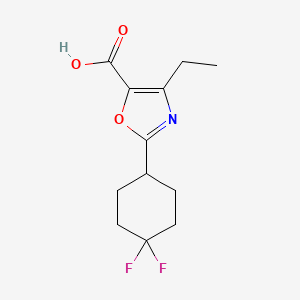


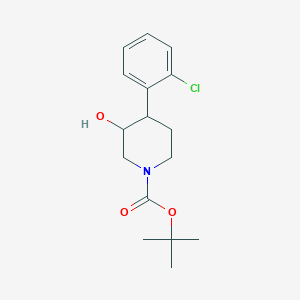
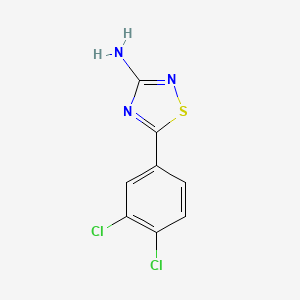
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
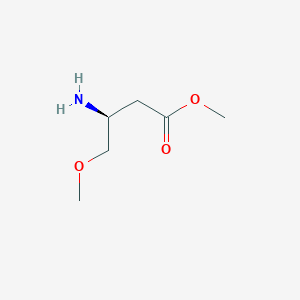
methanol](/img/structure/B13203319.png)
